![molecular formula C9H12S2 B2736993 4-(Methylsulfanyl)benzyl methyl sulfide CAS No. 16155-11-6](/img/structure/B2736993.png)
4-(Methylsulfanyl)benzyl methyl sulfide
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Description
Scientific Research Applications
Molecular Structure Analysis
The molecular structure of “4-(Methylsulfanyl)benzyl methyl sulfide” has been extensively studied. It has a molecular weight of 138.230 and its IUPAC Standard InChI is InChI=1S/C8H10S/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
. This compound is also known by other names such as Benzene, [(methylthio)methyl]-; Sulfide, benzyl methyl; Methyl benzyl sulfide; 1-Phenyl-2-thiapropane; Methylthiomethylbenzene; α-(Methylthio)toluene; Benzyl methyl sulphide; NSC 75125 .
Characterization Techniques
This compound has been characterized using various techniques such as 1H NMR, FT-IR, and Gas Chromatography . These techniques provide detailed information about the compound’s structure and properties.
Crystallography Studies
Single-crystal X-ray crystallography has been used to determine the molecular structures of six different sulfide compounds, including "4-(Methylsulfanyl)benzyl methyl sulfide" . This technique provides detailed information about the three-dimensional arrangement of atoms in the compound.
Use in Organic Synthesis
“4-(Methylsulfanyl)benzyl methyl sulfide” is a useful starting material for the synthesis of many organic compounds . It can be oxidized into sulfoxides or sulfones, which are important synthetic intermediates in some organic molecule syntheses .
Use in Pharmaceutical Synthesis
This compound has potential applications in the synthesis of pharmaceuticals. For example, sulfoxides and sulfones derived from “4-(Methylsulfanyl)benzyl methyl sulfide” have been used in the synthesis of drugs such as lansoprazole and omeprazole .
properties
IUPAC Name |
1-methylsulfanyl-4-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHHGTBCBWUEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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